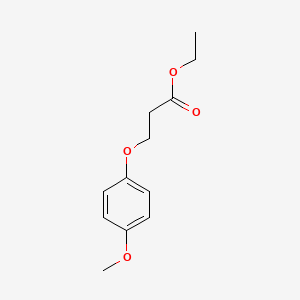

Ethyl 3-(4-methoxyphenoxy)propanoate

Description

The exact mass of the compound this compound is 224.10485899 g/mol and the complexity rating of the compound is 197. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-methoxyphenoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-15-12(13)8-9-16-11-6-4-10(14-2)5-7-11/h4-7H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIVKEHBYNJTNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655404 | |

| Record name | Ethyl 3-(4-methoxyphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82872-99-9 | |

| Record name | Ethyl 3-(4-methoxyphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Classification and Nomenclature Within Aryloxypropanoate Esters

Ethyl 3-(4-methoxyphenoxy)propanoate is systematically classified as an aryloxypropanoate ester. This classification is derived from its core structural features: an aryl group (a phenyl ring substituted with a methoxy (B1213986) group) linked to a propanoate group via an ether bond, with the propanoate group being esterified with an ethyl group.

The nomenclature of esters, according to IUPAC standards, involves naming the alkyl group from the alcohol portion first, followed by the name of the carboxylate portion, where the '-oic acid' suffix of the parent carboxylic acid is replaced with '-oate'. orgsyn.orggoogle.com Thus, for the compound , the 'ethyl' group from ethanol (B145695) is named first, followed by '3-(4-methoxyphenoxy)propanoate'. The '3-' indicates the position of the aryloxy group on the propanoate chain.

The structure consists of a 4-methoxyphenol (B1676288) moiety connected through an ether linkage to the third carbon of an ethyl propanoate chain. This arrangement distinguishes it from isomers like Ethyl 2-(4-methoxyphenoxy)propanoate, where the linkage is at the second carbon, or compounds like Ethyl 3-(4-methoxyphenyl)propanoate, which lacks the phenoxy ether linkage. nih.gov

Table 1: Structural and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C12H16O4 |

| Core Structure | Aryloxypropanoate Ester |

| Functional Groups | Ether, Ester, Aromatic Ring |

Significance of Ethyl 3 4 Methoxyphenoxy Propanoate As a Chemical Entity

While direct applications of Ethyl 3-(4-methoxyphenoxy)propanoate are not widely documented, its structural motifs suggest potential significance in several areas of chemical research. The aryloxypropanoate core is a well-established pharmacophore and a key structural element in many biologically active compounds, particularly herbicides. wikipedia.orggoogle.com

The presence of the methoxy (B1213986) group on the phenyl ring can influence the molecule's lipophilicity and electronic properties, which in turn can modulate its biological activity and metabolic stability. The ester functional group can act as a pro-drug moiety, which can be hydrolyzed in vivo to the corresponding carboxylic acid, potentially the active form of the molecule.

Furthermore, related compounds have found applications beyond agriculture. For instance, the sodium salt of 2-(4-methoxyphenoxy)propanoic acid, known as Lactisole, is used in the food industry as a sweetness inhibitor. researchgate.net This suggests that subtle structural modifications to the aryloxypropanoate backbone can lead to diverse functionalities.

Overview of Current Academic Research Trajectories for the Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the local environment of each proton and carbon atom can be mapped.

High-Resolution ¹H NMR for Proton Environment Elucidation

The ¹H NMR spectrum provides detailed information about the number of chemically distinct protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons of the ethyl group, the propanoate backbone, the methoxy (B1213986) group, and the aromatic ring.

The protons on the aromatic ring are expected to appear as a characteristic AA'BB' system, typical of a 1,4-disubstituted benzene (B151609) ring. The protons of the propanoate chain will appear as two triplets, a result of coupling between the adjacent methylene (B1212753) groups. The ethyl ester group will present as a quartet and a triplet. The methoxy group will be a sharp singlet.

Predicted ¹H NMR Data for this compound

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| -OCH₂CH₃ (a) | ~1.25 | Triplet | 3H |

| -CH₂CH₂- (b) | ~2.80 | Triplet | 2H |

| -OCH₃ (c) | ~3.78 | Singlet | 3H |

| -OCH₂CH₃ (d) | ~4.20 | Quartet | 2H |

| -OCH₂CH₂- (e) | ~4.25 | Triplet | 2H |

| Aromatic (f) | ~6.85 | Multiplet (AA'BB') | 4H |

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. docbrown.infodocbrown.info Given the structure of this compound, ten distinct carbon signals are anticipated, as no molecular symmetry would make any carbons chemically equivalent. The chemical shifts are influenced by the electronegativity of adjacent atoms, with carbons bonded to oxygen appearing further downfield. orgsyn.org The carbonyl carbon of the ester group is expected to have the largest chemical shift. orgsyn.org

Predicted ¹³C NMR Data for this compound

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₂C H₃ (1) | ~14.2 |

| -OC H₃ (2) | ~55.7 |

| -C H₂CH₂- (3) | ~35.0 |

| -OC H₂CH₃ (4) | ~60.8 |

| -OC H₂CH₂- (5) | ~65.0 |

| Aromatic C-H (6) | ~114.8 |

| Aromatic C-H (7) | ~115.8 |

| Aromatic C-O (8) | ~151.0 |

| Aromatic C-O (9) | ~154.0 |

| C=O (10) | ~171.5 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To confirm the assignments made from 1D NMR and to establish the complete connectivity of the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. hmdb.ca For this compound, cross-peaks would be expected between the methyl and methylene protons of the ethyl group, and between the two methylene groups of the propanoate chain. This confirms the -CH₂CH₂- and -OCH₂CH₃ fragments.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs. nih.gov Each cross-peak in the HSQC spectrum links a proton signal on one axis to the carbon signal on the other axis to which it is bonded. This technique would definitively link the proton assignments in the ¹H NMR spectrum to their corresponding carbon atoms in the ¹³C NMR spectrum, for example, confirming which proton triplet corresponds to which methylene carbon in the propanoate chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting the individual fragments of the molecule. Key expected correlations would include:

The protons of the ethyl group's methylene (-OCH₂CH₃) to the ester carbonyl carbon (C=O).

The protons of the propanoate methylene group adjacent to the ester (-CH₂C=O) to the carbonyl carbon.

The protons of the propanoate methylene group adjacent to the phenoxy oxygen (-OCH₂CH₂-) to the aromatic carbon bearing the ether linkage.

The methoxy protons (-OCH₃) to the aromatic carbon to which the methoxy group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could show through-space correlations between the protons of the methoxy group and the adjacent aromatic protons, confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Electron Ionization (EI-MS) and Chemical Ionization (CI-MS)

EI-MS: Electron Ionization is a high-energy technique that typically results in extensive fragmentation. The molecular ion peak (M⁺·), corresponding to the intact molecule, might be observed. For this compound (C₁₂H₁₆O₄), the exact mass of the molecular ion would be 224.10 g/mol . nih.govnist.gov Common fragmentation pathways for esters and ethers under EI would be expected. epa.gov This includes alpha-cleavage (cleavage of the bond adjacent to the oxygen atoms) and McLafferty rearrangement. A prominent peak would be expected from the loss of the ethoxy group (-•OCH₂CH₃) or the ethyl group (-•CH₂CH₃). Cleavage of the ether bond could lead to a fragment corresponding to the methoxyphenoxy cation.

CI-MS: Chemical Ionization is a softer ionization technique that results in less fragmentation and typically a more prominent protonated molecule peak [M+H]⁺. This is useful for confirming the molecular weight of the parent compound.

Electrospray Ionization (ESI-MS) and Accurate Mass Measurement (HRMS)

ESI-MS: Electrospray Ionization is a very soft ionization method, ideal for polar molecules, that generally produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. For this compound, this would yield a prominent ion at m/z 225.11 (for [M+H]⁺) or m/z 247.09 (for [M+Na]⁺), confirming the molecular weight with high confidence.

HRMS (High-Resolution Mass Spectrometry): When coupled with a high-resolution mass analyzer (like TOF or Orbitrap), ESI can provide an extremely accurate mass measurement of the molecular ion. nih.gov This allows for the determination of the elemental formula. For C₁₂H₁₆O₄, the calculated exact mass is 224.10486 Da. An HRMS measurement confirming this value would provide definitive proof of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the analysis of this compound, GC is used to separate the compound from any volatile impurities, with the retention time serving as a preliminary identifier.

The gas chromatograph is typically equipped with a capillary column, such as a nonpolar VF-1ms or a DB-23, suitable for the analysis of ethyl esters. scielo.brnih.gov The oven temperature is programmed to increase gradually, ensuring the efficient separation of components in a mixture. scielo.broup.com Once separated, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner.

The resulting mass spectrum displays the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound (208.25 g/mol for this compound), and a series of fragment ion peaks. nih.gov The fragmentation pattern is a unique fingerprint of the molecule and allows for its unequivocal identification. Key expected fragments for this compound are derived from the cleavage of its ester and ether linkages. PubChem mass spectrometry data for this compound shows significant peaks at m/z values of 121, 134, and 208. nih.gov The base peak, which is the most abundant fragment, provides a key diagnostic clue to the molecule's structure.

Table 1: Hypothetical GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin |

| 208 | [C₁₂H₁₆O₃]⁺ | Molecular Ion |

| 163 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 134 | [CH₃OC₆H₄OCH₂CH₂]⁺ | Cleavage of the ester carbonyl group |

| 121 | [CH₃OC₆H₄O]⁺ | Cleavage of the propanoate side chain |

| 108 | [HOC₆H₄O]⁺ | Loss of methyl group from the methoxyphenoxy moiety |

| 77 | [C₆H₅]⁺ | Phenyl group fragment |

This table is illustrative and based on general fragmentation principles for esters and ethers.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is indispensable for identifying the functional groups present in a molecule. These methods probe the vibrational motions of chemical bonds, which occur at specific, characteristic frequencies.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum provides a detailed fingerprint of the compound's functional groups. For this compound, the FT-IR spectrum reveals key absorptions corresponding to its ester, ether, and aromatic components.

The analysis can be performed on the sample in various states, including as a vapor, a solution, or a solid mull. nist.govnist.gov The spectrum for this compound would be characterized by a strong absorption band from the carbonyl (C=O) stretch of the ester group, typically found in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would also produce strong bands in the fingerprint region (approximately 1000-1300 cm⁻¹). Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are observed in the 1450-1600 cm⁻¹ range. The presence of the methoxy group (-OCH₃) is confirmed by a characteristic C-H stretching band around 2850 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050 | C-H Stretch | Aromatic Ring |

| ~2980, ~2940 | C-H Stretch (asymmetric, symmetric) | Ethyl Group (-CH₂CH₃) |

| ~2850 | C-H Stretch | Methoxy Group (-OCH₃) |

| ~1735 | C=O Stretch | Ester Carbonyl |

| ~1610, ~1500 | C=C Stretch | Aromatic Ring |

| ~1240 | C-O Stretch (asymmetric) | Aryl Ether |

| ~1180 | C-O Stretch | Ester |

| ~1040 | C-O Stretch (symmetric) | Aryl Ether |

Data is representative and based on typical values for the functional groups present and spectral data from public databases. nih.gov

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for nonpolar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide valuable information about the aromatic ring and the carbon-carbon backbone.

Key expected Raman shifts would include strong signals for the aromatic C=C stretching vibrations around 1600 cm⁻¹ and the symmetric breathing mode of the benzene ring. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would also be visible. The C=O stretch of the ester is typically weaker in Raman than in IR, but still observable. The complementarity of FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. carleton.edu

Single Crystal X-ray Diffraction (SCXRD) is an analytical technique that provides precise information about the internal lattice of a crystalline substance, including unit cell dimensions, bond lengths, bond angles, and the absolute configuration of chiral molecules. carleton.edumdpi.com The technique relies on the diffraction of a focused X-ray beam by the ordered array of atoms within a single crystal. carleton.edu

To perform this analysis on this compound, a high-quality single crystal of the compound would first need to be grown. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined. carleton.edu

While a specific crystal structure for this compound is not publicly available, the application of SCXRD would yield precise measurements of all bond lengths and angles. For example, it would define the geometry of the ester group, the conformation of the propanoate chain, and the planarity of the methoxyphenyl ring. This technique is considered the gold standard for unambiguous structure determination of crystalline materials. mdpi.comspringernature.com

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for verifying the purity of this compound and for separating it from any isomers or byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose. scielo.brthermofisher.com

HPLC is particularly well-suited for the analysis of moderately polar, non-volatile compounds like this compound. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Detection can be achieved using a UV detector, set to a wavelength where the aromatic ring absorbs strongly, or a refractive index (RI) detector. thermofisher.comwaters.com By comparing the chromatogram of a sample to that of a certified reference standard, the purity can be accurately determined. The technique can also be adapted to separate isomers by modifying the stationary phase or mobile phase conditions. sielc.com

Gas chromatography, as described in the GC-MS section, is also a primary tool for purity assessment, especially for checking for volatile impurities. internationaloliveoil.org The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, and purity is often expressed as a percentage of the total peak area. For complex mixtures or the separation of closely related isomers, specialized chiral columns can be used if enantiomers are present. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components within a mixture. For this compound, reversed-phase HPLC is a commonly employed method, leveraging the compound's polarity for effective separation.

Detailed Research Findings:

In a typical analytical workflow, a reversed-phase C18 column is utilized. The separation is achieved using an isocratic mobile phase, which ensures consistent and reproducible results. A common mobile phase composition for compounds of similar polarity, such as phenoxypropionic acid derivatives, consists of a mixture of an organic solvent, like acetonitrile (ACN), and an aqueous buffer, often a phosphate (B84403) buffer adjusted to a specific pH. pensoft.net The choice of a slightly acidic mobile phase can help in obtaining sharp and symmetrical peaks by suppressing the ionization of any potential acidic impurities.

The detection of this compound is typically carried out using a UV detector, set at a wavelength where the aromatic chromophore of the molecule exhibits maximum absorbance, which is generally around 225-230 nm for phenoxy derivatives. The retention time under specific chromatographic conditions is a key parameter for the identification of the compound, while the peak area is proportional to its concentration, allowing for quantitative analysis.

To ensure the method's suitability for its intended purpose, validation is performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, and specificity. pensoft.net For instance, the analysis of related compounds has demonstrated good linearity over a range of concentrations with high correlation coefficients. researchgate.net

Below is an interactive data table summarizing typical HPLC parameters for the analysis of this compound.

| Parameter | Value |

| Chromatographic System | Agilent 1260 Infinity II or similar |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 228 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Approximately 6.5 min |

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the C3 position of the propanoate chain, meaning it can exist as two non-superimposable mirror images, or enantiomers. As the biological or chemical activity of these enantiomers can differ significantly, determining the enantiomeric excess (ee) is crucial, particularly in pharmaceutical and agrochemical applications. ntu.edu.tw Chiral High-Performance Liquid Chromatography is the most direct and widely used method for this purpose.

Detailed Research Findings:

The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective for the resolution of a wide range of racemic compounds, including phenoxypropionic acid derivatives. researchgate.net

For the enantiomeric separation of compounds structurally similar to this compound, Chiralcel® OD-H or Chiralpak® AD-H columns, which are based on cellulose and amylose derivatives, respectively, have shown excellent results. ntu.edu.twdaicelchiral.com The mobile phase in chiral HPLC often consists of a mixture of a non-polar solvent, such as n-hexane, and an alcohol modifier, like isopropanol (B130326) or ethanol (B145695). The ratio of these solvents is a critical parameter that influences the resolution of the enantiomers.

The elution order of the enantiomers can sometimes be influenced by the specific chiral stationary phase and the composition of the mobile phase. researchgate.net The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

An illustrative data table for a chiral HPLC method for this compound is presented below.

| Parameter | Value |

| Chromatographic System | Shimadzu LC-20AD or equivalent |

| Column | Chiralcel® OD-H, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | n-Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 228 nm |

| Injection Volume | 5 µL |

| Expected Retention Times | Enantiomer 1: ~8.2 min, Enantiomer 2: ~9.5 min |

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govscispace.com It is widely employed to predict molecular properties and is a cornerstone of modern computational chemistry.

Geometry Optimization and Conformational Analysis

This analysis would involve using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to find the lowest energy (most stable) three-dimensional structure of this compound. researchgate.netresearchgate.net The process calculates forces on each atom and adjusts their positions until a stationary point on the potential energy surface is reached. A conformational analysis would explore different rotational isomers (conformers) to identify the global minimum energy structure. However, specific optimized bond lengths, bond angles, and dihedral angles for this molecule are not available in published studies.

Electronic Structure Properties: HOMO-LUMO Gap and Molecular Orbital Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO is the orbital from which an electron is most easily donated, while the LUMO is the orbital that most readily accepts an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. nih.gov Calculation of the specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound has not been reported in the searched literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

An MEP surface map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov This analysis is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. nih.gov An MEP surface for this compound would reveal the electrostatic potential around the ester, ether, and aromatic functionalities, but a calculated map for this specific compound is not available.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. nih.gov It is used to study charge transfer, hyperconjugative interactions, and delocalization effects within a molecule. For this compound, NBO analysis would quantify the stabilization energies associated with intramolecular interactions, such as those between the oxygen lone pairs and adjacent antibonding orbitals. This detailed electronic interaction data is not present in the available literature.

Spectroscopic Property Prediction from Theoretical Models

Computational methods can predict spectroscopic data, which serves as a powerful tool for interpreting and assigning experimental spectra.

Calculated NMR Chemical Shifts and Vibrational Frequencies

DFT calculations can predict ¹H and ¹³C NMR chemical shifts and the frequencies of vibrational modes (as seen in IR and Raman spectroscopy). materialsciencejournal.orgresearchgate.net These theoretical spectra, when compared with experimental data, can confirm the molecular structure. researchgate.net While experimental spectra for similar compounds exist, calculated values specifically for this compound are not found in the reviewed scientific papers.

UV-Vis Absorption Spectra Prediction

The prediction of UV-Vis absorption spectra through computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT), is a common practice in modern chemistry. nih.govnih.gov This technique allows for the calculation of electronic transition energies, which correspond to the absorption of light in the ultraviolet and visible regions. researchgate.net For a molecule like this compound, TD-DFT calculations would typically involve:

Geometry Optimization: The molecule's three-dimensional structure is first optimized to find its lowest energy conformation.

Excitation Energy Calculation: Using the optimized geometry, TD-DFT is employed to calculate the energies of vertical electronic excitations from the ground state to various excited states.

Spectrum Simulation: The calculated excitation energies and their corresponding oscillator strengths are used to generate a theoretical spectrum, showing predicted absorption maxima (λmax). researchgate.net

However, no published studies containing a predicted or experimental UV-Vis spectrum specifically for this compound could be located.

Reaction Mechanism Modeling and Kinetic Studies

Computational modeling is a powerful tool for elucidating reaction mechanisms, identifying transient structures, and calculating the energy profiles of chemical reactions.

For any chemical transformation of this compound, computational methods could be used to map out the entire reaction pathway. This involves:

Locating Stationary Points: Identifying the structures of reactants, products, and any intermediates.

Transition State (TS) Search: Locating the highest energy point along the reaction coordinate between two stable species. This TS structure is a first-order saddle point on the potential energy surface.

Energy Barrier (Activation Energy) Calculation: The energy difference between the reactants and the transition state determines the activation energy, a critical factor in reaction kinetics.

No literature was found detailing transition state identification or energy barrier calculations for any reaction involving this compound.

The hydrolysis of esters is a fundamental reaction that can be studied computationally to understand its mechanism under acidic or basic conditions. chemguide.co.uklibretexts.org A computational study of the hydrolysis of this compound would likely investigate:

The step-by-step mechanism, including the formation of tetrahedral intermediates.

The role of the catalyst (e.g., H₃O⁺ or OH⁻) in stabilizing transition states.

The energy profile of the entire process to determine the rate-determining step.

Many computational studies exist on the hydrolysis of various esters, but none were found that specifically model this process for this compound. libretexts.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, interactions with solvents, and macroscopic properties. nih.gov An MD simulation of this compound could reveal:

Conformational Preferences: How the molecule flexes and what shapes it predominantly adopts over time.

Solvation Structure: How solvent molecules arrange themselves around the solute.

Transport Properties: Diffusion coefficients and other dynamic properties.

While MD simulations are frequently performed on related structures, such as aryloxyphenoxypropionate herbicides to study their interaction with biological targets, no studies were found that specifically simulate this compound in isolation or in a condensed phase. nih.gov

Based on a thorough review of scientific databases and literature, there is currently no specific computational chemistry research available for this compound that addresses UV-Vis spectra prediction, reaction mechanism modeling, or molecular dynamics simulations. The information required to populate the requested article sections with detailed, factual findings and data tables does not appear to exist in the public domain.

Chemical Reactivity and Synthetic Transformations of Ethyl 3 4 Methoxyphenoxy Propanoate

Ester Hydrolysis and Saponification Reactions

The ester functional group in ethyl 3-(4-methoxyphenoxy)propanoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound is a reversible process that results in the formation of 3-(4-methoxyphenoxy)propanoic acid and ethanol (B145695). chemguide.co.uklibretexts.org The reaction is typically carried out by heating the ester in the presence of an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.org The presence of a large excess of water can be used to drive the equilibrium towards the products. chemguide.co.uklibretexts.org

The mechanism of acid-catalyzed ester hydrolysis proceeds through a series of equilibrium steps. youtube.com Initially, the carbonyl oxygen of the ester is protonated by the acid catalyst, which in aqueous solution is typically the hydronium ion (H₃O⁺). chemguide.co.uklibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com The subsequent tetrahedral intermediate undergoes proton transfer and then eliminates a molecule of ethanol to form the protonated carboxylic acid. Finally, deprotonation of this intermediate by a water molecule regenerates the acid catalyst and yields the final carboxylic acid product. chemguide.co.uk

General Reaction Scheme for Acid-Catalyzed Hydrolysis:

This compound + H₂O ⇌ 3-(4-methoxyphenoxy)propanoic acid + Ethanol

| Reactant | Reagents and Conditions | Products |

| This compound | Dilute aqueous acid (e.g., HCl, H₂SO₄), Heat | 3-(4-methoxyphenoxy)propanoic acid, Ethanol |

Base-Catalyzed Saponification

The base-catalyzed hydrolysis of this compound, also known as saponification, is an irreversible reaction that produces the salt of the carboxylic acid and ethanol. algoreducation.commasterorganicchemistry.com This reaction is typically carried out by treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. masterorganicchemistry.comyoutube.com

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comjk-sci.com This intermediate then collapses, expelling the ethoxide ion as the leaving group and forming the carboxylic acid. jk-sci.com The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This final step drives the reaction to completion, yielding the carboxylate salt and ethanol. masterorganicchemistry.comyoutube.com Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. jk-sci.com

General Reaction Scheme for Base-Catalyzed Saponification:

This compound + NaOH → Sodium 3-(4-methoxyphenoxy)propanoate + Ethanol

| Reactant | Reagents and Conditions | Products |

| This compound | Aqueous or alcoholic NaOH or KOH, Heat | Sodium or Potassium 3-(4-methoxyphenoxy)propanoate, Ethanol |

Functional Group Interconversions of the Ester Moiety

The ester group of this compound can be converted into other functional groups, such as amides and alcohols, through various synthetic transformations.

Amidation and Reduction to Alcohols

Amidation: this compound can be converted to the corresponding amide by reaction with ammonia, a primary amine, or a secondary amine. masterorganicchemistry.comnagwa.com This reaction, known as aminolysis, typically requires heating the ester with the amine. masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, leading to the displacement of the ethoxy group. nagwa.com The use of alkali metal amidoboranes has been reported as a facile method for the direct amidation of esters at room temperature without the need for a catalyst. nih.gov Base-promoted amidation using reagents like potassium tert-butoxide in DMSO has also been described. nih.gov

Reduction to Alcohols: The ester can be reduced to form two alcohol products: 3-(4-methoxyphenoxy)propan-1-ol and ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing esters. acs.orgapexmolecular.com The reduction proceeds through the formation of an aldehyde intermediate, which is further reduced to the primary alcohol. apexmolecular.com More recent methods have explored the selective reduction of esters to ethers, bypassing the formation of alcohols, using reagents like borane-ammonia catalyzed by titanium tetrachloride. acs.orgorganic-chemistry.orgarkat-usa.org

| Transformation | Reagents and Conditions | Product(s) |

| Amidation | Ammonia, Primary Amine, or Secondary Amine, Heat; or Sodium amidoboranes, room temp. nih.gov | N-substituted 3-(4-methoxyphenoxy)propanamide |

| Reduction | 1. LiAlH₄, Anhydrous ether or THF 2. H₃O⁺ workup | 3-(4-methoxyphenoxy)propan-1-ol and Ethanol |

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) reactions due to the electron-donating nature of the methoxy (B1213986) and phenoxy groups.

Electrophilic Aromatic Substitution (EAS) Reactions

The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director. The phenoxypropoxy group is also activating and ortho-, para-directing. Therefore, electrophiles will preferentially attack the positions ortho and para to these activating groups. In the case of this compound, the positions ortho to the methoxy group are the most likely sites for substitution due to the strong activating effect of the methoxy group. nih.govbyjus.commasterorganicchemistry.comacs.orgbas.bg

Common EAS reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. The regioselectivity of these reactions will be governed by the combined directing effects of the substituents and steric hindrance.

| Reaction Type | Typical Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Ethyl 3-(2-nitro-4-methoxyphenoxy)propanoate and Ethyl 3-(3-nitro-4-methoxyphenoxy)propanoate |

| Bromination | Br₂, FeBr₃ | Ethyl 3-(2-bromo-4-methoxyphenoxy)propanoate and Ethyl 3-(3-bromo-4-methoxyphenoxy)propanoate |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl group substitution primarily at the ortho position to the methoxy group. nih.govbyjus.commasterorganicchemistry.comacs.orgbas.bg |

Modification of the Methoxy Group

The methoxy group (-OCH₃) on the phenyl ring of this compound is a key site for chemical modification. As an electron-donating group, it influences the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution. byjus.com However, the primary transformation of the methoxy group itself is demethylation to yield the corresponding phenol (B47542).

This cleavage of the ether bond is a common and crucial reaction, often employed to unmask a reactive hydroxyl group, which can then be used for further functionalization or to study structure-activity relationships in medicinal chemistry.

Common Demethylation Reagents and Conditions

| Reagent | Conditions | Mechanism | Notes |

| Boron Tribromide (BBr₃) | Anhydrous solvent (e.g., CH₂Cl₂) at low temperatures | Lewis acid-assisted cleavage. The boron atom coordinates to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. | Highly effective for cleaving aryl methyl ethers. The reaction is often quantitative and proceeds under mild conditions. |

| Hydrogen Iodide (HI) or Hydrogen Bromide (HBr) | Acetic acid or neat, often at elevated temperatures | S_N2 attack by the halide ion on the protonated ether. byjus.com | A classic but harsh method. It is less suitable for molecules with other acid-sensitive functional groups. |

| Trimethylsilyl Iodide (TMSI) | Neutral, aprotic solvent (e.g., acetonitrile (B52724), chloroform) | In situ generation of HI or direct attack by the iodide on a silicon-activated ether. | A milder alternative to strong mineral acids, offering greater selectivity. |

| Pyridinium (B92312) Hydrochloride | High temperature (melt) | The pyridinium ion acts as an acid to protonate the ether, and the chloride ion acts as the nucleophile. | A useful method when other reagents fail or are incompatible with the substrate. |

Reactions at the Propanoate Alkyl Chain

The propanoate portion of the molecule offers additional sites for synthetic modification, particularly at the alpha-carbon (the carbon atom adjacent to the ester carbonyl group) and through alterations to the length of the alkyl chain.

Alpha-Substitution Reactions

The alpha-hydrogens of the propanoate chain are weakly acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles, allowing for the introduction of substituents at the alpha-position. chemistrynotes.com

Key Alpha-Substitution Reactions

| Reaction Type | Reagents | Intermediate | Product |

| Alkylation | 1. Base (e.g., LDA, NaH) 2. Alkyl Halide (R-X) | Enolate | Ethyl 2-alkyl-3-(4-methoxyphenoxy)propanoate |

| Halogenation | 1. Base (e.g., NaOH) 2. Halogen (e.g., Br₂, I₂) | Enolate | Ethyl 2-halo-3-(4-methoxyphenoxy)propanoate |

| Aldol Addition | 1. Base (e.g., LDA) 2. Aldehyde/Ketone (R₂C=O) | Enolate | Ethyl 2-(1-hydroxyalkyl)-3-(4-methoxyphenoxy)propanoate |

The choice of base is crucial for successful alpha-substitution. Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are often preferred as they rapidly and quantitatively generate the enolate at low temperatures, minimizing side reactions such as self-condensation. chemistrynotes.comyoutube.com Acid-catalyzed halogenation is also possible, proceeding through an enol intermediate. youtube.com These reactions provide a direct method for introducing functional and structural diversity into the molecule.

Chain Extension or Shortening Strategies

Modifying the length of the three-carbon propanoate chain requires multi-step synthetic sequences.

Chain Extension: A common strategy for extending the chain by one carbon (homologation) is the Arndt-Eistert synthesis.

Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid, 3-(4-methoxyphenoxy)propanoic acid.

Acid Chloride Formation: The acid is converted to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Wolff Rearrangement: The acid chloride reacts with diazomethane (B1218177) (CH₂N₂) to form a diazoketone. Upon heating or in the presence of a silver catalyst, this diazoketone undergoes Wolff rearrangement to form a ketene (B1206846).

Trapping: The ketene is then trapped with ethanol to yield the chain-extended ester, ethyl 4-(4-methoxyphenoxy)butanoate.

Chain Shortening: Strategies for shortening the carbon chain often involve degradation reactions.

Hunsdiecker Reaction: The carboxylic acid (obtained from hydrolysis) can be converted to its silver salt and then treated with bromine. This leads to the formation of a bromoalkane with one less carbon, 1-bromo-2-(4-methoxyphenoxy)ethane, which can be further functionalized.

Oxidative Cleavage: If a double bond can be introduced into the chain (e.g., via alpha-bromination followed by elimination), ozonolysis or other oxidative cleavage methods can be used to shorten the chain.

These methods, while effective, can be limited by the compatibility of the reagents with the other functional groups present in the molecule.

Derivatization for Complex Molecular Architectures

This compound can serve as a building block for the synthesis of more elaborate molecules, including those involving coupling to other molecular fragments or the formation of large rings and polymers.

Coupling Reactions with Other Functionalized Molecules

The aromatic ring of the molecule is suitable for various transition-metal-catalyzed cross-coupling reactions. To achieve this, the molecule typically needs to be functionalized first, for instance, by converting the methoxy group to a triflate or by introducing a halogen onto the aromatic ring.

Potential Cross-Coupling Strategies

| Reaction Name | Coupling Partners | Catalyst | Resulting Linkage |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Palladium (e.g., Pd(PPh₃)₄) | C-C (Aryl-Aryl or Aryl-Vinyl) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Palladium (e.g., Pd₂(dba)₃ with a suitable ligand) | C-N (Aryl-Amine) |

| Sonogashira Coupling | Terminal Alkyne | Palladium and Copper (e.g., Pd(PPh₃)₄ and CuI) | C-C (Aryl-Alkyne) |

| Heck Coupling | Alkene | Palladium (e.g., Pd(OAc)₂) | C-C (Aryl-Vinyl) |

These reactions are powerful tools for creating complex molecules by joining the this compound scaffold with other functionalized building blocks. For example, a Suzuki coupling could link the phenoxy moiety to another aromatic system, a core transformation in the synthesis of biaryl compounds. acs.org

Formation of Macrocyclic or Polymeric Derivatives

The bifunctional nature of derivatives of this compound makes them potential candidates for the synthesis of macrocycles and polymers.

Macrocyclization: To form a macrocycle, the molecule must be modified to have two reactive functional groups at opposite ends that can react intramolecularly. For example, the ester could be hydrolyzed to a carboxylic acid, and the methoxy group could be demethylated to a phenol. In the presence of a coupling agent under high-dilution conditions (to favor intramolecular over intermolecular reaction), the phenolic oxygen could react with the carboxylic acid to form a macrocyclic lactone. Multicomponent reactions, such as the Ugi or Passerini reactions, also provide a pathway to macrocycles from suitable derivatives. nih.gov

Polymerization: For polymerization, derivatives of the molecule could be used as monomers. For instance, if the molecule is converted into a diol (by reducing the ester to an alcohol and demethylating the methoxy group to a phenol), it could undergo condensation polymerization with a diacid or diacyl chloride to form a polyester. Similarly, a derivative containing an amine and a carboxylic acid could form a polyamide. The resulting polymers would incorporate the flexible phenoxypropanoate unit into their backbone, potentially leading to materials with unique physical and chemical properties.

Academic Research Applications and Broader Scientific Relevance

Development of the Compound as a Key Building Block in Organic Synthesis

The molecular architecture of ethyl 3-(4-methoxyphenoxy)propanoate, featuring a substituted aromatic ring, an ether linkage, and an ester functional group, provides multiple reactive sites for chemical modification. This versatility has established it as a key building block in the synthesis of a variety of organic molecules, including heterocyclic compounds and precursors to complex natural product analogs.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, with many drugs containing these structural motifs. This compound can serve as a precursor for the synthesis of certain heterocyclic systems, such as chromanones. One established method for synthesizing 4-chromanones involves the Michael addition of a phenol (B47542) to an α,β-unsaturated nitrile, followed by an intramolecular cyclization. researchgate.net A similar strategy could be adapted using this compound or its derivatives. The synthesis would likely involve the hydrolysis of the ester to the corresponding carboxylic acid, followed by a Friedel-Crafts acylation or a similar cyclization reaction to form the chromanone ring system. The presence of the methoxy (B1213986) group on the phenyl ring can influence the regioselectivity of the cyclization process.

The general synthetic approach to 4-chromanones from phenolic precursors is outlined in the table below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Michael Addition | Phenol, Acrylonitrile, Base (e.g., K2CO3), Solvent (e.g., tert-butanol) | 3-Aryloxypropanenitrile |

| 2 | Intramolecular Cyclization (Houben-Hoesch type) | Acid (e.g., TfOH, TFA) | 4-Chromanone |

This versatile approach allows for the synthesis of a variety of substituted chromanones by modifying the starting phenol and the reaction conditions. researchgate.net

Precursor for Complex Natural Product Analogs

The core structure of this compound is present in or can be readily converted to structures found in various natural products and their analogs. For instance, the phenoxypropanoic acid moiety is a key feature of certain classes of herbicides and other biologically active molecules. researchgate.net While direct total synthesis of a complex natural product starting from this compound is not extensively documented in readily available literature, its role as a building block for key structural motifs found in natural products is significant.

For example, the synthesis of flavanones, a class of flavonoids with diverse biological activities, often proceeds through chalcone (B49325) intermediates. organic-chemistry.org The aromatic portion and the three-carbon chain of this compound could be envisioned as a synthon for one of the rings and the interconnecting bridge of the chalcone backbone, which then undergoes cyclization to form the flavanone (B1672756) core. The ability to introduce various substituents onto the aromatic ring of the starting material makes it a useful tool for creating libraries of natural product analogs for biological screening.

Structure-Activity Relationship (SAR) Investigations in Related Chemical Series

The systematic modification of a lead compound's structure and the subsequent evaluation of the biological activity of the resulting analogs is a fundamental practice in drug discovery known as Structure-Activity Relationship (SAR) studies. Derivatives of this compound have been instrumental in such investigations.

Elucidating Structural Determinants for Molecular Interactions

The de-esterified form of the title compound, 2-(4-methoxyphenoxy)propanoic acid, also known as lactisole, is a well-known inhibitor of the sweet taste receptor. scbt.comnih.gov SAR studies on lactisole and its analogs have been crucial in understanding the molecular interactions necessary for its inhibitory activity. These studies have revealed the importance of the stereochemistry at the chiral center, the nature and position of substituents on the aromatic ring, and the presence of the carboxylic acid group for binding to the receptor.

Similarly, SAR studies on phenoxyacetic acid derivatives have been conducted to develop novel radiotherapy sensitizers. nih.gov These studies have shown that modifications to the linker between the aromatic ring and the acidic terminus, as well as substitutions on the phenyl ring, significantly impact the biological activity. For instance, a linker of three carbon atoms, as is present in the propanoate structure of the title compound, has been identified as being optimal for certain activities. nih.gov The insights gained from these SAR studies are critical for the rational design of more potent and selective bioactive molecules.

Design of Chemical Probes and Tools for Molecular Biology

Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The structural backbone of this compound has been utilized in the design of such molecular tools.

Photoaffinity Labeling Applications

Photoaffinity labeling is a powerful technique used to identify the binding partners of a small molecule within a complex biological system. This method involves incorporating a photoreactive group into the structure of a ligand of interest. Upon photoactivation, this group forms a covalent bond with the target protein, allowing for its subsequent identification.

The core structure of 2-(4-methoxyphenoxy)propanoic acid (lactisole) has been used as a scaffold for the synthesis of photoaffinity probes. These probes are designed to elucidate the binding site of lactisole on the sweet taste receptor. By attaching a photoreactive moiety, such as a benzophenone (B1666685) or a diazirine, to the lactisole framework, researchers can covalently label the receptor upon exposure to UV light. This enables the precise mapping of the binding pocket and provides valuable information about the protein-ligand interaction at the molecular level.

Exploration in Advanced Materials and Sensors (for related aryloxy esters)

While direct research on this compound in advanced materials and sensors is not extensively documented, the broader class of aryloxy esters, to which it belongs, has shown significant promise in these areas. These esters are recognized for their utility in the synthesis of functional polymers and as components in various sensor technologies. mdpi.com

Phenolic esters are considered important functional groups in the creation of bioactive natural products, agrochemicals, pharmaceuticals, and functional polymers. mdpi.com The investigation of aryloxyalkyl esters, a closely related class of compounds, has revealed their potential in materials science. For instance, they have been utilized in the direct chain end functionalization of living polyisobutylene, a process that allows for the creation of polymers with specific end-group functionalities, which is crucial for developing advanced polymeric materials. mdpi.com

Furthermore, certain aryloxyalkyl esters, particularly those with terminal naphthalene (B1677914) derivatives, have been found to exhibit liquid crystalline properties. researchgate.net These mesomorphic materials have applications in displays, sensors, and other responsive systems. The ability of these molecules to self-organize into ordered phases is a key area of research in materials science.

In the realm of sensor technology, while specific applications of this compound are yet to be fully explored, related volatile organic compounds (VOCs) like ethyl propanoate are gaining attention. Ethyl propanoate is being investigated as a potential biomarker for environmental monitoring, including air and water quality assessment, due to its association with microbial activity and organic decomposition. patsnap.com This suggests that other esters, such as this compound, could potentially be targeted in the development of new, highly selective sensor systems for environmental or industrial process monitoring.

The following table provides examples of related aryloxy esters and their applications in materials and sensor research, highlighting the potential avenues for the exploration of this compound.

| Related Compound Type | Research Application Area | Key Findings | Reference |

| Phenoxyalkyl (meth)acrylates | Polymer Chemistry | Used for direct chain end functionalization of polyisobutylene. | mdpi.com |

| Cinnamates and esters with terminal naphthalene | Materials Science | Exhibit monotropic nematic and smectic A mesophases (liquid crystals). | researchgate.net |

| Ethyl Propanoate | Sensor Technology | Investigated as a VOC biomarker for environmental monitoring. | patsnap.com |

Green Chemistry Applications in Synthesis and Degradation

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are highly relevant to the synthesis and lifecycle of this compound.

Green Synthesis:

Traditional methods for ester synthesis often involve harsh reaction conditions and the use of toxic reagents. In contrast, green chemistry approaches focus on developing more benign and efficient synthetic routes. For the synthesis of aryl esters, several greener methods have been reported. One such method involves the direct esterification of carboxylic acids using triarylphosphites and N-iodosuccinimide under neutral conditions, which provides good to high yields. rsc.org Another approach is the metal-free synthesis of aryl esters from carboxylic acids and diaryliodonium salts, which is notable for its high efficiency and tolerance of various functional groups. acs.org

A one-pot synthesis method for creating aryloxyalkyl esters from phenolic esters and halogenated alcohols has also been developed, offering a more streamlined and efficient process. mdpi.com Furthermore, the synthesis of aryloxypropanediols from glycerol, a renewable feedstock, under solvent-free conditions, exemplifies a sustainable approach to producing related structures. researchgate.net The use of enzymatic catalysis, such as with Candida antarctica lipase, for the enantioselective esterification of related acids also represents a green and highly specific synthetic strategy. google.com These methodologies could potentially be adapted for the environmentally friendly production of this compound.

The table below summarizes some green synthesis approaches applicable to aryl esters.

| Green Synthesis Method | Key Features | Applicability | Reference |

| Direct esterification with triarylphosphites and N-iodosuccinimide | Neutral reaction conditions, good to high yields. | Synthesis of aryl esters from carboxylic acids. | rsc.org |

| Metal-free synthesis with diaryliodonium salts | High efficiency, short reaction times, good functional group tolerance. | Arylation of carboxylic acids. | acs.org |

| One-pot synthesis from phenolic esters | Facile, efficient, uses readily available starting materials. | Synthesis of aryloxyalkyl esters. | mdpi.com |

| Synthesis from glycerol | Uses a renewable feedstock, solvent-free conditions. | Production of aryloxypropanediols. | researchgate.net |

| Enzymatic esterification | High enantioselectivity, mild reaction conditions. | Chiral synthesis of esters. | google.com |

Degradation:

The environmental fate of this compound is another important consideration within the framework of green chemistry. The biodegradability of a compound determines its persistence and potential long-term impact on ecosystems. Research on the biodegradation of structurally similar compounds, such as phenoxyalkanoic acid herbicides and polyhydroxyalkanoic acids (PHAs), provides insights into the potential degradation pathways for this compound.

Microorganisms play a crucial role in the breakdown of such compounds. For instance, bacteria like Stenotrophomonas maltophilia have been shown to degrade various phenoxyalkanoic acids, using them as a source of carbon and energy. nih.gov The degradation of these compounds often involves the enzymatic cleavage of the ether and ester linkages. Similarly, the biodegradation of PHAs is facilitated by PHA depolymerases, which are carboxylic ester hydrolases produced by a variety of microorganisms. nih.gov The degradation of phthalic acid esters (PAEs) by bacteria such as Burkholderia cepacia, Archaeoglobus fulgidus, and Pseudomonas aeruginosa involves enzymes like esterases and carboxylesterases that hydrolyze the ester bonds. mdpi.com

Patent Landscape and Innovation Trends

Analysis of Patent Filings for Synthetic Routes and Derivatives

The patent literature for phenoxypropanoates and related aryl propionic acid derivatives is rich, with a significant number of patents filed by pharmaceutical and fragrance companies. These patents often claim large Markush structures, which encompass a vast number of potential compounds, including Ethyl 3-(4-methoxyphenoxy)propanoate, even if it is not explicitly mentioned.

Synthetic Routes:

Patented synthetic routes for related phenoxypropanoic acid esters generally revolve around a few key transformations. The most common approach involves the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with an alkyl 3-halopropanoate. Variations of this method, aimed at improving yield and purity, are often the subject of patent claims.

Another patented strategy involves the Michael addition of a phenol to an acrylate (B77674) ester, catalyzed by a base. Patents in this area often focus on the use of specific catalysts to control regioselectivity and minimize side reactions.

The following table summarizes representative patented synthetic strategies for compounds structurally similar to this compound.

| Synthetic Strategy | General Reaction | Key Features in Patents | Representative Patent Class |

| Williamson Ether Synthesis | Ar-OH + X-(CH₂)₂-COOR | Use of specific bases (e.g., K₂CO₃, NaH), phase transfer catalysts, and solvent systems to enhance reaction efficiency and yield. | C07C 229/00 |

| Michael Addition | Ar-OH + CH₂=CH-COOR | Employment of novel catalysts (e.g., ionic liquids, specific Lewis acids) to improve reaction rates and selectivity. | C07C 227/00 |

| Reductive Alkylation | Ar-O-(CH₂)₂-CHO + R'OH | Multi-step synthesis involving the formation of an aldehyde intermediate followed by esterification. | C07C 69/732 |

Patented Derivatives:

The majority of patents in this chemical space focus on derivatives of the core phenoxypropanoate structure, aiming to modulate biological activity or fragrance profiles. These derivatives often involve substitutions on the aromatic ring or modifications of the ester group. For instance, the introduction of various substituents on the phenyl ring is a common strategy to alter the compound's properties.

The table below illustrates the types of derivatives of phenoxypropanoic acids that are commonly found in the patent literature.

| Derivative Type | General Structure | Purpose of Derivatization | Potential Applications |

| Ring-Substituted Analogs | (R)n-Ar-O-(CH₂)₂-COOR' | To modify biological activity, solubility, or metabolic stability. | Pharmaceuticals, Agrochemicals |

| Ester Variations | Ar-O-(CH₂)₂-COOR'' (R'' = various alkyl/aryl groups) | To alter volatility, substantivity, and release profile. | Fragrances, Flavors |

| Pro-drugs/Pro-fragrances | Functionalized phenoxypropanoates | To enable controlled release of the active molecule. | Pharmaceuticals, Consumer Products |

Freedom-to-Operate Considerations for Academic Research

For academic researchers, navigating the patent landscape is crucial to avoid infringement, especially when research has potential commercial applications. perfumerflavorist.com A Freedom-to-Operate (FTO) analysis helps in assessing whether a proposed research project or its outcomes might infringe on existing patents. diva-portal.orggoogle.com

Even if "this compound" is not explicitly claimed in a patent, its use in research could still be restricted by broader Markush claims that cover a general formula encompassing the compound. Academic researchers should consider the following:

Broad Claims in Existing Patents: Many patents in the pharmaceutical and fragrance sectors have very broad claims that cover a vast number of compounds. It is essential to analyze the claims of relevant patents to determine if the specific compound falls within their scope.

Research Exemptions: Some jurisdictions have "research exemptions" or "safe harbor" provisions that allow for the use of patented inventions for purely scientific or experimental purposes. However, the scope of these exemptions varies significantly by country and may not cover research with commercial intent.

Material Transfer Agreements (MTAs): When obtaining starting materials or key intermediates from commercial suppliers, researchers should be mindful of any accompanying MTAs that might restrict the use of the materials for commercial purposes.

A thorough FTO analysis for academic research on this compound would involve searching patent databases for relevant patents, analyzing the scope of their claims, and evaluating the applicability of any research exemptions. google.comgoogle.com

Innovation Trends and Emerging Patentable Chemical Space

The patent landscape for phenoxypropanoates and related compounds reveals several key innovation trends that point towards emerging patentable chemical spaces.

Pro-fragrances and Controlled Release Technologies:

A significant trend in the fragrance industry is the development of "pro-fragrances," which are precursor molecules that release a fragrance compound upon exposure to a trigger like light, heat, or moisture. perfumerflavorist.com This approach allows for a longer-lasting scent experience in consumer products. Patents in this area often claim novel pro-fragrance conjugates of known fragrance molecules, including esters similar to this compound. The emerging patentable space here lies in the design of novel linker chemistries and trigger mechanisms for controlled release. cosmeticsandtoiletries.com

Biocatalysis and Green Synthesis:

There is a growing interest in the use of enzymes for the synthesis of fragrance and flavor esters. researchgate.net Patents are being filed for biocatalytic processes that offer higher selectivity, milder reaction conditions, and a better environmental profile compared to traditional chemical synthesis. tandfonline.com The patentable space includes the discovery and engineering of novel enzymes, as well as the development of optimized enzymatic reaction conditions for the production of specific esters.

Pharmaceutical Applications:

The phenoxypropanoate scaffold is a common feature in many biologically active molecules. diva-portal.orgdrugpatentwatch.com Innovation in the pharmaceutical sector is focused on the synthesis of novel derivatives with improved efficacy, selectivity, and pharmacokinetic properties. The emerging patentable space involves the design of new derivatives with unique substitution patterns that target specific biological pathways, as well as the development of novel formulations for drug delivery. pharmaceutical-technology.com

Future Research Directions and Unanswered Questions

Exploration of Novel, Efficient, and Sustainable Synthetic Routes

The current synthesis of Ethyl 3-(4-methoxyphenoxy)propanoate and related phenoxypropanoates often relies on classical methods that may involve harsh conditions or generate significant waste. The future of its synthesis lies in the development of novel, efficient, and sustainable routes that align with the principles of green chemistry.

A primary avenue for exploration is the use of organocatalysis for the key C-O bond formation, typically a Michael addition of 4-methoxyphenol (B1676288) to an acrylate (B77674) derivative. Organocatalysts, being metal-free, offer advantages in terms of reduced toxicity and environmental impact. rsc.orgmdpi.com Research into bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, could lead to highly efficient and enantioselective syntheses, opening pathways to chiral derivatives of the target molecule. rsc.org

The table below summarizes potential green chemistry approaches for the synthesis of this compound.

| Catalytic Approach | Potential Advantages | Key Research Focus |

| Organocatalysis | Metal-free, reduced toxicity, potential for enantioselectivity. | Design of novel bifunctional catalysts, optimization of reaction conditions. |

| Heterogeneous Catalysis | Ease of separation, reusability, potential for continuous processes. | Development of robust solid acid/base catalysts, exploring novel support materials. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Enzyme screening and engineering for enhanced activity and stability. |

| Alternative Energy Sources | Reduced reaction times, potential for novel reactivity. | Microwave-assisted and sonochemical methods for synthesis. |

Comprehensive Mechanistic Understanding of Complex Reactions

A deeper, more comprehensive mechanistic understanding of the reactions involved in the synthesis and further transformation of this compound is crucial for process optimization and the discovery of new reactivity. While the general mechanism of reactions like the Michael addition is well-understood, the specific nuances for this substrate, including the role of catalysts, solvents, and substituent effects, warrant further investigation. chemrxiv.org

Modern analytical techniques, such as in-situ spectroscopy, can provide real-time monitoring of reaction kinetics and the identification of transient intermediates. acs.org This data, when coupled with computational studies, can offer unprecedented insight into the reaction pathway. For instance, understanding the catalytic cycle of both homogeneous and heterogeneous catalysts in the O-arylation step is essential for designing more efficient catalysts. researchgate.netcopernicus.org

Key unanswered questions regarding the reaction mechanisms include:

What is the precise role of the catalyst in activating the reactants and facilitating the C-O bond formation?

How does the solvent influence the reaction rate and selectivity?

What are the key intermediates and transition states, and how can they be stabilized or destabilized to improve the reaction outcome?

Are there competing side reactions, and how can they be suppressed?

A detailed mechanistic study could, for example, elucidate the potential for a self-catalytic cycle under certain conditions, which could lead to simplified and more efficient synthetic protocols. copernicus.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. mdpi.comnih.govnih.gov For this compound, advanced computational modeling can play a pivotal role in several areas.

Predicting Reaction Outcomes and Optimizing Conditions: DFT calculations can be used to model the entire reaction pathway, including the structures and energies of reactants, intermediates, transition states, and products. nih.govyoutube.com This allows for the in-silico screening of different catalysts, solvents, and reaction conditions to predict the most promising candidates for experimental investigation, thereby reducing the time and resources required for process development. mdpi.com

Designing Novel Catalysts: By understanding the electronic and steric factors that govern the catalytic activity, computational models can guide the design of new, more efficient catalysts with tailored properties. researchgate.net For instance, DFT can be used to predict the binding energies of reactants to a catalyst surface or the activation energy of a key reaction step.

Understanding Reaction Mechanisms: As mentioned previously, computational studies can provide detailed insights into reaction mechanisms that are often difficult to obtain through experimental methods alone. rsc.orgrsc.org For example, DFT can be used to visualize the transition state of the Michael addition or to elucidate the role of non-covalent interactions in stabilizing key intermediates.

The table below outlines the potential applications of computational modeling in the study of this compound.

| Computational Technique | Application | Potential Impact |

| Density Functional Theory (DFT) | Reaction mechanism elucidation, transition state analysis, catalyst design. | Deeper understanding of reactivity, rational design of more efficient catalysts. |

| Molecular Dynamics (MD) | Simulation of solvent effects, conformational analysis. | Optimization of reaction media, prediction of physical properties. |

| Machine Learning (ML) | Prediction of reaction yields and optimal conditions from large datasets. | Accelerated process development, discovery of novel reaction parameters. rsc.org |

Discovery of Underexplored Reactivity and Transformation Pathways

The functional groups present in this compound—the ester, the ether linkage, and the aromatic ring—offer a rich playground for exploring novel reactivity and synthetic transformations. While its primary use is as an intermediate, its potential for further functionalization remains largely untapped.

Future research could focus on:

Selective C-H functionalization of the aromatic ring to introduce new substituents and create a diverse library of derivatives.

Cleavage and modification of the ether linkage to access different phenolic compounds or to introduce new functionality at the phenoxy position. organic-chemistry.orgorganic-chemistry.org

Transformations of the ester group into other functional groups, such as amides, alcohols, or aldehydes, to expand the synthetic utility of the molecule.

Exploration of novel cyclization reactions involving the propanoate chain and the aromatic ring to construct heterocyclic scaffolds of potential pharmaceutical interest.

The discovery of unexpected reactivity, such as the abnormal reactivity of certain nucleophiles towards esters, could open up entirely new avenues for the application of this compound. kinampark.com Furthermore, investigating the reactivity of this molecule under unconventional conditions, such as in the presence of light (photochemistry) or electric current (electrochemistry), could lead to the discovery of novel and sustainable transformation pathways. nih.govacs.org

Integration into Multidisciplinary Research Platforms (e.g., flow chemistry, AI-driven synthesis)

The future of chemical synthesis is increasingly reliant on the integration of chemistry with other disciplines, particularly engineering and computer science. The synthesis of this compound is an ideal candidate for integration into these modern research platforms.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. rsc.orgresearchgate.netaurigeneservices.comacs.org The synthesis of fine chemicals and pharmaceutical intermediates is a key application area for flow chemistry. rsc.orgacs.org Developing a continuous flow process for the synthesis of this compound could lead to a more efficient, consistent, and safer manufacturing process. rsc.org This would involve the design of suitable reactor systems, optimization of reaction parameters in a continuous mode, and potentially the use of immobilized catalysts.

Using machine learning models to predict the optimal catalyst and solvent combination from a large database of known reactions. rsc.org

Employing an automated synthesis platform to perform high-throughput screening of reaction conditions. acs.orgyoutube.com

Developing a closed-loop system where the AI algorithm analyzes the results of experiments in real-time and suggests new experiments to perform, leading to rapid process optimization.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(4-methoxyphenoxy)propanoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, demonstrates a procedure using ethyl 2-(4-(aminomethyl)phenoxy)propanoate reacted with 4-chlorophenyl isocyanate in dry dichloromethane under argon for 24 hours. Key steps include:

- Use of anhydrous solvents and inert atmospheres to prevent side reactions.

- Purification via flash chromatography (hexane/ethyl acetate, 3:1) to isolate the product.

- Yield optimization strategies include adjusting stoichiometry (e.g., excess isocyanate), varying catalysts (e.g., PdCl₂(dppf) in cross-coupling reactions, as in ), or extending reaction times .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key structural features identified?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming the methoxyphenoxy moiety and ester linkage. For instance, in , the methoxy group appears as a singlet (~δ 3.7 ppm), while the propanoate ethyl group shows characteristic quartets (δ 4.14 ppm) and triplets (δ 1.18 ppm).

- GC-FID/MS : Used to validate purity and identify fragmentation patterns (e.g., in , lignin-derived analogs were detected via GC-MS).